7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine is a compound of significant interest in the field of organic chemistryThe trifluoromethyl group is particularly notable for its ability to enhance the stability, lipophilicity, and bioactivity of the molecules it is part of .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of benzofuran derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as tetrabutylammonium fluoride (TBAF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of metal-free conditions and environmentally friendly reagents like sodium trifluoromethanesulfinate (CF3SO2Na) has also been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated amine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine serves as a building block for the synthesis of more complex fluorinated compounds .
Biology: The compound’s trifluoromethyl group enhances its bioactivity, making it a candidate for the development of biologically active molecules .
Medicine: Fluorinated compounds, including those with trifluoromethyl groups, are often explored for their potential as pharmaceuticals due to their improved metabolic stability and bioavailability .
Industry: In the agrochemical industry, compounds with trifluoromethyl groups are used to develop pesticides and herbicides with enhanced efficacy and environmental stability .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity . For instance, in pharmaceuticals, the compound may inhibit specific enzymes or block receptor sites, leading to therapeutic effects .
Comparison with Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Fipronil: An insecticide with a trifluoromethyl group.
Uniqueness: 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine is unique due to its benzofuran ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8F3NO |
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Molecular Weight |
203.16 g/mol |
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)6-3-1-2-5-7(13)4-14-8(5)6/h1-3,7H,4,13H2 |
InChI Key |
YTCQULZGKIRBTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)C(F)(F)F)N |
Origin of Product |
United States |
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